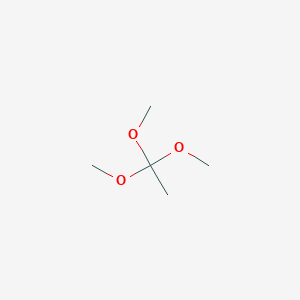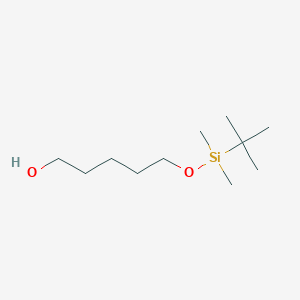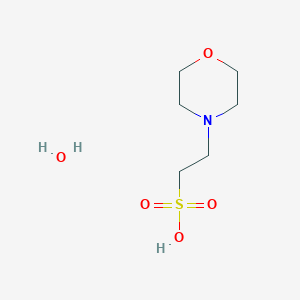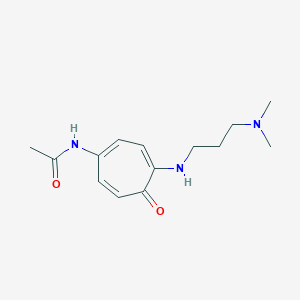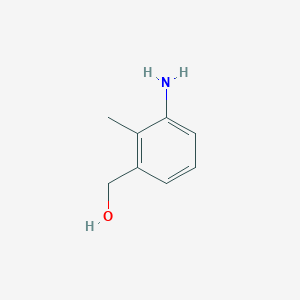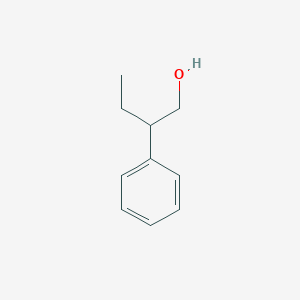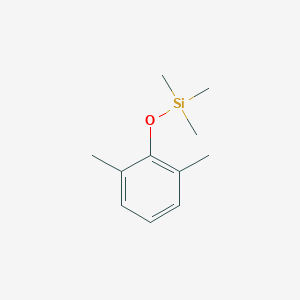
Silane, (2,6-dimethylphenoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2,6-dimethylphenoxy)trimethyl-, also known as DMTMS, is a colorless liquid that is used as a reagent in organic chemistry. It is commonly used as a silylation agent, which is a process that involves the replacement of a hydrogen atom with a silicon-containing group. DMTMS is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
Silane, (2,6-dimethylphenoxy)trimethyl- is a silylation agent that works by replacing a hydrogen atom with a silicon-containing group. This process is known as silylation and is commonly used in organic synthesis to protect functional groups or to modify the reactivity of a molecule.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Silane, (2,6-dimethylphenoxy)trimethyl-. However, it is known that Silane, (2,6-dimethylphenoxy)trimethyl- is a reactive reagent that can react with a variety of functional groups. Therefore, it is important to handle Silane, (2,6-dimethylphenoxy)trimethyl- with care and to use appropriate safety precautions when working with this reagent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Silane, (2,6-dimethylphenoxy)trimethyl- as a silylation agent is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to handle and has a long shelf life. However, one limitation of using Silane, (2,6-dimethylphenoxy)trimethyl- is that it can be expensive compared to other silylation agents.
Orientations Futures
There are a number of future directions for research on Silane, (2,6-dimethylphenoxy)trimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for Silane, (2,6-dimethylphenoxy)trimethyl-, particularly in the field of pharmaceuticals. Additionally, there is a need for further research on the safety and handling of Silane, (2,6-dimethylphenoxy)trimethyl- in the laboratory.
Méthodes De Synthèse
Silane, (2,6-dimethylphenoxy)trimethyl- can be synthesized through a number of different methods, including the reaction of 2,6-dimethylphenol with trimethylsilyl chloride in the presence of a base. Another common method involves the reaction of 2,6-dimethylphenol with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Both of these methods result in the formation of Silane, (2,6-dimethylphenoxy)trimethyl- with high yields.
Applications De Recherche Scientifique
Silane, (2,6-dimethylphenoxy)trimethyl- has been extensively studied for its use as a silylation agent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, (2,6-dimethylphenoxy)trimethyl- has also been used in the preparation of silyl ethers, which are commonly used as protecting groups in organic synthesis.
Propriétés
Numéro CAS |
16286-54-7 |
|---|---|
Nom du produit |
Silane, (2,6-dimethylphenoxy)trimethyl- |
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
(2,6-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3 |
Clé InChI |
MNBNTAKLVREHDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



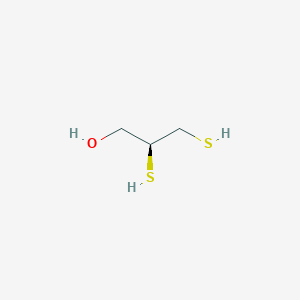
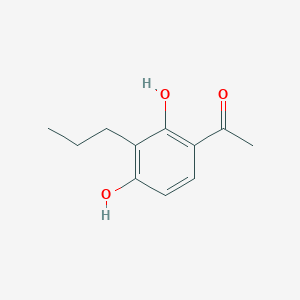
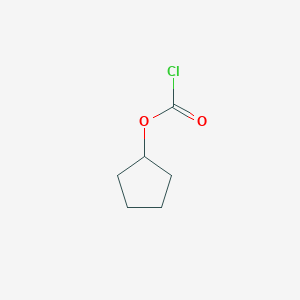
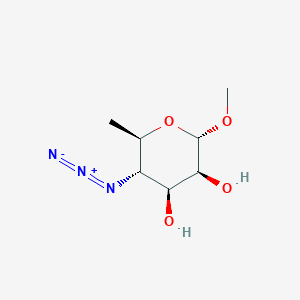
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
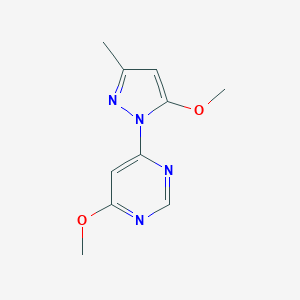
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
